molecular formula C15H18I3NO3 B032397 2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID CAS No. 27293-82-9

2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID

Cat. No.: B032397
CAS No.: 27293-82-9
M. Wt: 641.02 g/mol
InChI Key: YMOXVLQZFAUUKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tyropanoic acid involves the iodination of a benzene ring followed by the introduction of butanamido and butanoic acid groups. The reaction typically starts with the iodination of 2,4,6-triiodophenol, followed by the formation of an amide bond with butanoyl chloride. The final step involves the esterification of the resulting compound with butanoic acid .

Industrial Production Methods: Industrial production of tyropanoic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tyropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tyropanoic acid has several scientific research applications, including:

    Chemistry: Used as a radiocontrast agent in various imaging techniques to study chemical reactions and molecular structures.

    Biology: Employed in biological imaging to visualize organs and tissues, particularly the gallbladder and bile ducts.

    Medicine: Utilized in diagnostic imaging to detect gallstones and other abnormalities in the biliary system.

    Industry: Applied in the development of new radiocontrast agents and imaging technologies.

Mechanism of Action

Tyropanoic acid exerts its effects by obstructing X-rays due to the presence of heavy iodine atoms. When injected into the body, it is rapidly excreted into the bile, where it accumulates in the gallbladder. The iodine atoms absorb X-rays, creating a contrast image that highlights the gallbladder and bile ducts. This mechanism allows for the accurate diagnosis of gallstones and other biliary system disorders .

Comparison with Similar Compounds

Comparison:

    Tyropanoic acid vs. Iopanoic acid: Both compounds are used in cholecystography and contain three iodine atoms. tyropanoic acid has a different chemical structure, which may affect its pharmacokinetics and imaging properties.

    Tyropanoic acid vs. Diatrizoic acid: While both are radiocontrast agents, diatrizoic acid is used in a broader range of imaging techniques. Tyropanoic acid is more specific to cholecystography.

    Tyropanoic acid vs. Iohexol: Iohexol is a non-ionic agent, making it less likely to cause adverse reactions compared to the ionic tyropanoic acid.

Tyropanoic acid remains a valuable compound in diagnostic imaging, particularly for its role in cholecystography. Its unique chemical structure and properties make it an essential tool in medical diagnostics and scientific research.

Properties

IUPAC Name

2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h7-8H,3-6H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOXVLQZFAUUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18I3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048269
Record name Tyropanic acid
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Molecular Weight

641.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

>187
Record name Tyropanoic acid
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Solubility

slightly water soluble
Record name Tyropanoic acid
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CAS No.

27293-82-9, 7246-21-1
Record name α-Ethyl-2,4,6-triiodo-3-[(1-oxobutyl)amino]benzenepropanoic acid
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Record name Tyropanic acid
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Record name Tyropanoic acid
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Record name Tyropanic acid
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Record name Sodium tyropanoate
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Record name 2-[3-(butyrylamino)-2,4,6-triiodobenzyl]butyric acid
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Record name TYROPANIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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